molecular formula C6H6ClF2NO B2557299 3-(Chloromethyl)-5-(1,1-difluoroethyl)isoxazole CAS No. 861135-78-6

3-(Chloromethyl)-5-(1,1-difluoroethyl)isoxazole

Cat. No.: B2557299
CAS No.: 861135-78-6
M. Wt: 181.57
InChI Key: ZQDLNJRVGKXAES-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(1,1-difluoroethyl)isoxazole is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the chloromethyl and difluoroethyl groups in this compound makes it particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(1,1-difluoroethyl)isoxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(chloromethyl)isoxazole with 1,1-difluoroethylating agents. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can help in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(1,1-difluoroethyl)isoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Addition Reactions: The difluoroethyl group can participate in addition reactions with suitable reagents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions often involve the use of bases and solvents like dichloromethane or acetonitrile.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can lead to the formation of different functionalized isoxazoles.

Scientific Research Applications

3-(Chloromethyl)-5-(1,1-difluoroethyl)isoxazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(1,1-difluoroethyl)isoxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity. The difluoroethyl group can influence the compound’s reactivity and stability, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-5-(1,1-difluoroethyl)benzene
  • 3-(Chloromethyl)-5-(1,1-difluoroethyl)pyridine

Uniqueness

3-(Chloromethyl)-5-(1,1-difluoroethyl)isoxazole is unique due to the presence of both the chloromethyl and difluoroethyl groups on the isoxazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(chloromethyl)-5-(1,1-difluoroethyl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF2NO/c1-6(8,9)5-2-4(3-7)10-11-5/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDLNJRVGKXAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NO1)CCl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.00 g of [5-(1,1-difluoroethyl)isoxazol-3-yl]methanol was dissolved in 10 ml of dichloromethane, and 0.8 ml of thionyl chloride was then added. The mixture was stirred at room temperature for 1 hour. The reaction mixture was concentrated under reduced pressure to obtain 1.11 g of 3-(chloromethyl)-5-(1,1-difluoroethyl)isoxazole.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two

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